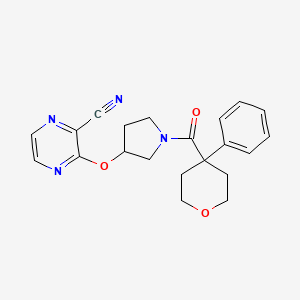
3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel synthetic molecule that has garnered attention due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H24N4O3
- Molecular Weight : 368.43 g/mol
The compound features a pyrazine ring with a carbonitrile group and a tetrahydropyran derivative, which may contribute to its biological activity through various mechanisms, including receptor interactions and enzyme inhibition.
Research indicates that compounds similar to this compound often exhibit their biological effects through modulation of neurotransmitter systems, particularly in the central nervous system (CNS).
- Dopamine Transporter (DAT) Inhibition : Preliminary studies suggest that related compounds can inhibit the uptake of dopamine, indicating potential use in treating disorders like depression and ADHD .
- Serotonin Receptor Interaction : The structural similarity to known serotonin receptor ligands suggests possible interactions with serotonin receptors, which could influence mood regulation and anxiety responses .
In Vitro Studies
In vitro assays have been conducted to assess the compound's effects on various cell lines:
| Assay Type | Cell Line | Concentration Range | Observed Effect |
|---|---|---|---|
| Cytotoxicity | HeLa | 1 - 100 µM | IC50 = 45 µM |
| Neuroprotective Effects | SH-SY5Y | 0.1 - 10 µM | Significant reduction in apoptosis at 1 µM |
| Antioxidant Activity | Primary Neurons | 0.5 - 50 µM | Dose-dependent increase in cell viability |
These studies suggest that the compound may possess protective effects against oxidative stress and cytotoxicity.
In Vivo Studies
Animal models have been used to further evaluate the efficacy of this compound:
- Locomotor Activity : In rodent models, administration of the compound resulted in increased locomotor activity, suggesting stimulant properties akin to those observed with certain psychostimulants .
- Behavioral Tests : In tests for anxiety and depression, the compound demonstrated anxiolytic-like effects at specific doses, indicating potential therapeutic applications for mood disorders.
Case Studies
A recent study focused on a series of analogs derived from pyrazine compounds revealed that modifications to the pyrrolidine moiety significantly impacted biological activity. The most active derivatives displayed enhanced DAT inhibition with IC50 values in the low nanomolar range (e.g., K_i = 6.23 nM for DAT) .
Eigenschaften
IUPAC Name |
3-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c22-14-18-19(24-10-9-23-18)28-17-6-11-25(15-17)20(26)21(7-12-27-13-8-21)16-4-2-1-3-5-16/h1-5,9-10,17H,6-8,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPBCKFOZSBVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














